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Cat. No.: B1499349 Get Quote

An In-depth Technical Guide to the Molecular Weight and Polarity of Isocetyl Stearoyl
Stearate

Introduction
Isocetyl Stearoyl Stearate is a complex, multi-functional ester of synthetic origin, derived from

the reaction of isocetyl alcohol with stearic acid.[1][2] Chemically designated as Isohexadecyl

12-[(1-oxooctadecyl)oxy]octadecanoate, it is a significant ingredient in the cosmetic, personal

care, and topical pharmaceutical industries.[1][3] It primarily functions as an emollient, skin

conditioning agent, viscosity controller, and pigment dispersant.[2][4] Its unique molecular

structure, characterized by long, branched hydrocarbon chains and two ester functional groups,

imparts a desirable silky, non-greasy feel in formulations and enhances the stability and

aesthetic quality of products such as lotions, creams, and color cosmetics.[1][2] This guide

provides a detailed analysis of its molecular weight and polarity, supported by experimental

protocols and structural visualizations for researchers and formulation scientists.

Physicochemical Properties
The fundamental physicochemical properties of Isocetyl Stearoyl Stearate are summarized

below. These quantitative values are crucial for understanding its behavior in various

formulation matrices.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1499349?utm_src=pdf-interest
https://www.benchchem.com/product/b1499349?utm_src=pdf-body
https://www.benchchem.com/product/b1499349?utm_src=pdf-body
https://www.benchchem.com/product/b1499349?utm_src=pdf-body
https://www.specialchem.com/cosmetics/inci-ingredients/isocetyl-stearoyl-stearate
https://www.nbinno.com/article/emollients/isocetyl-stearoyl-stearate-chemical-perspective-formulators-be
https://www.specialchem.com/cosmetics/inci-ingredients/isocetyl-stearoyl-stearate
https://parchem.com/chemical-supplier-distributor/isocetyl-stearoyl-stearate-042678
https://www.nbinno.com/article/emollients/isocetyl-stearoyl-stearate-chemical-perspective-formulators-be
https://cosmileeurope.eu/inci/detail/7410/isocetyl-stearoyl-stearate/
https://www.specialchem.com/cosmetics/inci-ingredients/isocetyl-stearoyl-stearate
https://www.nbinno.com/article/emollients/isocetyl-stearoyl-stearate-chemical-perspective-formulators-be
https://www.benchchem.com/product/b1499349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

14-methylpentadecyl 12-

octadecanoyloxyoctadecanoat

e

PubChem[5]

Molecular Formula C₅₂H₁₀₂O₄ PubChem[1][5]

Molecular Weight 791.4 g/mol PubChem[5]

CAS Number 97338-28-8 PubChem[5]

Physical Form Pale yellow liquid or semi-solid SpecialChem[1]

Solubility
Insoluble in water; Soluble in

oils and waxes
SpecialChem[1][2]

Topological Polar Surface Area

(TPSA)
52.6 Å² PubChem[5]

XlogP3-AA (Predicted) 23.1 The Good Scents Company[6]

Molecular Structure and Property Relationships
The physicochemical characteristics of Isocetyl Stearoyl Stearate are a direct consequence of

its molecular architecture. The molecule is composed of three main components: a branched

isocetyl alcohol moiety and two stearic acid moieties, linked by ester bonds. This structure

results in a high molecular weight and a predominantly nonpolar character.
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Molecular Structure Components

Resulting Physicochemical Properties

Isocetyl Stearoyl Stearate
(C₅₂H₁₀₂O₄)
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Diagram 1: Relationship between molecular structure and key properties.

Analysis of Polarity
While often described in technical sheets as a "highly polarized" emollient, this term refers to its

functional performance as a dispersant rather than its overall molecular polarity in the

traditional sense.[7]

Dominant Nonpolar Character: The molecule's structure is dominated by 52 carbon atoms

and 102 hydrogen atoms, forming extensive, nonpolar aliphatic chains. This is quantitatively

supported by a very high predicted octanol-water partition coefficient (XlogP3-AA) of 23.1,

indicating extreme lipophilicity and hydrophobicity.[6] Its insolubility in water and high

solubility in oils are experimental confirmations of this nonpolar nature.[1][2]
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Localized Polarity: The polarity of the molecule arises from the two ester functional groups (-

COO-). The oxygen atoms in these groups create regions of partial negative charge, capable

of dipole-dipole interactions. The Topological Polar Surface Area (TPSA) of 52.6 Å² quantifies

the surface area contributed by these polar atoms.[5]

Functional Polarity as a Dispersant: The description "highly polarized" relates to its efficacy

in dispersing pigments (e.g., titanium dioxide, iron oxides) in nonpolar media.[2][7] The polar

ester "heads" of the Isocetyl Stearoyl Stearate molecule adsorb onto the polar surface of

pigment particles. The large, nonpolar hydrocarbon "tails" then extend into the surrounding

oil phase, creating a steric barrier that prevents the pigment particles from agglomerating.

This mechanism enhances color intensity and formulation stability.[7]

Pigment Dispersion in Oil Phase

Nonpolar Oil Phase
Pigment
Particle

(Polar Surface)

 Polar Head
(Ester Group)

1,2.5!

 Nonpolar Tail
(Aliphatic Chains)
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Diagram 2: Mechanism of pigment dispersion by Isocetyl Stearoyl Stearate.
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Experimental Protocols
Determining the molecular weight and polarity of compounds like Isocetyl Stearoyl Stearate
requires precise analytical techniques.

Determination of Molecular Weight via Mass
Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for determining the

molecular weight of large, non-volatile molecules.

Methodology:

Sample Preparation: Prepare a dilute solution of Isocetyl Stearoyl Stearate (approx. 10-50

µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small

amount of formic acid or ammonium acetate to promote ionization.

Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate

(e.g., 5-20 µL/min). A high voltage is applied to the capillary tip, creating a fine spray of

charged droplets.

Desolvation: The charged droplets evaporate in a heated capillary and under a flow of drying

gas (N₂), leading to the formation of gas-phase ions, primarily protonated molecules [M+H]⁺

or sodiated adducts [M+Na]⁺.

Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-

Flight), which separates them based on their mass-to-charge ratio (m/z).

Detection and Data Interpretation: The detector records the abundance of ions at each m/z

value. The resulting mass spectrum will show a peak corresponding to the ionized molecule.

For Isocetyl Stearoyl Stearate (MW = 791.4), prominent peaks would be expected around

m/z 792.4 for [M+H]⁺ or m/z 814.4 for [M+Na]⁺. The precise mass can be used to confirm

the elemental composition.

Determination of Polarity via Octanol-Water Partition
Coefficient (LogP)
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The OECD Guideline 107 "Shake Flask" method is a standard protocol for experimentally

determining the LogP, a key measure of polarity and lipophilicity.

Methodology:

Preparation of Phases: Prepare pre-saturated n-octanol and water by shaking them together

for 24 hours, followed by separation. This ensures mutual saturation and prevents volume

shifts during the experiment.

Analyte Introduction: A small, known amount of Isocetyl Stearoyl Stearate is dissolved in

the n-octanol phase.

Equilibration: The octanol solution is combined with the pre-saturated water phase in a

separatory funnel at a controlled temperature (e.g., 25°C). The funnel is shaken vigorously

for a set period to allow the solute to partition between the two immiscible phases until

equilibrium is reached.

Phase Separation: The mixture is allowed to stand until the octanol and water layers are

clearly separated. Centrifugation may be required to break up any emulsions.

Concentration Analysis: A precise volume is sampled from both the n-octanol and water

phases. The concentration of Isocetyl Stearoyl Stearate in each phase is determined using

a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

or Gas Chromatography (GC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value. Given its extremely high predicted LogP, this experiment would be challenging

due to the vanishingly small concentration in the aqueous phase, often requiring more

advanced estimation methods.
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Diagram 3: Experimental workflow for LogP determination via the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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